molecular formula C17H17Cl2NO5S B3644338 Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate

Cat. No.: B3644338
M. Wt: 418.3 g/mol
InChI Key: FBRUKDVWXJSULI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate is a chemical compound with a complex structure that includes both aromatic and aliphatic components It is characterized by the presence of a dichlorophenyl group, a sulfamoyl group, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium sulfite to form the corresponding sulfamoyl derivative. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a base to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Chemical Reactions Analysis

Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate can be compared with similar compounds such as:

    Ethyl 2-(2,4-dichlorophenyl)acetate: This compound shares the dichlorophenyl group but lacks the sulfamoyl and phenoxy groups, resulting in different chemical and biological properties.

    Ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate: This compound has a similar aromatic structure but includes a hydrazono group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[4-[(2,4-dichlorophenyl)methylsulfamoyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO5S/c1-2-24-17(21)11-25-14-5-7-15(8-6-14)26(22,23)20-10-12-3-4-13(18)9-16(12)19/h3-9,20H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRUKDVWXJSULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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